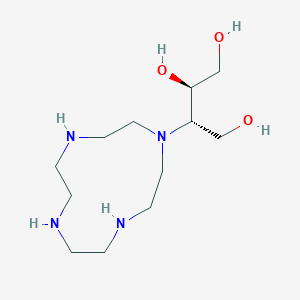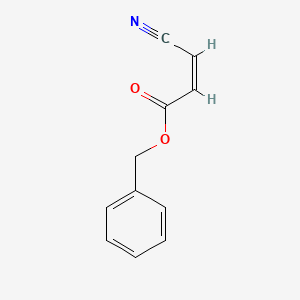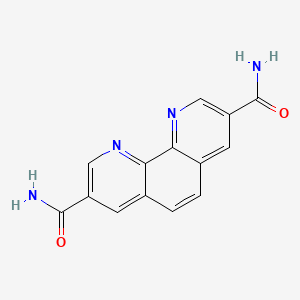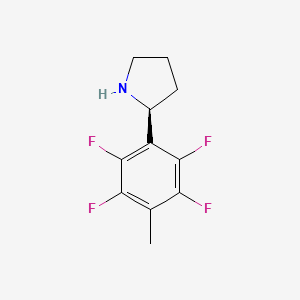
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is a complex organic compound that features a tetraazacyclododecane ring, which is a type of macrocyclic ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol typically involves the cyclization of appropriate precursors to form the tetraazacyclododecane ring, followed by the introduction of the butane-1,2,4-triol moiety. Common reaction conditions include the use of strong bases or acids to facilitate cyclization and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to produce the compound in significant quantities. Optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,4-triol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetraazacyclododecane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups to the tetraazacyclododecane ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can be used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology
In biology, this compound can be used as a chelating agent to study metal ion interactions in biological systems. It can also be used in the design of new drugs or diagnostic agents.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications, such as in the treatment of metal ion imbalances or as a component of drug delivery systems.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol involves its ability to chelate metal ions through the tetraazacyclododecane ring. This chelation can affect various molecular targets and pathways, depending on the specific metal ions involved and the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other macrocyclic ligands such as cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives. These compounds share the tetraazacyclododecane ring structure but differ in the functional groups attached to the ring.
Uniqueness
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is unique due to the presence of the butane-1,2,4-triol moiety, which can introduce additional functional properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
754167-78-7 |
|---|---|
Molekularformel |
C12H28N4O3 |
Molekulargewicht |
276.38 g/mol |
IUPAC-Name |
(2R,3S)-3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol |
InChI |
InChI=1S/C12H28N4O3/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16/h11-15,17-19H,1-10H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
NXHUAYWRBFCZOA-RYUDHWBXSA-N |
Isomerische SMILES |
C1CNCCN(CCNCCN1)[C@@H](CO)[C@H](CO)O |
Kanonische SMILES |
C1CNCCN(CCNCCN1)C(CO)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)






![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)


